Esculentin-1-OR4
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
GIFSKISGKAIKNLFIKGAENVGKHVGIDVVRTGIDVVGCKIKGEC |
Origin of Product |
United States |
Structural Elucidation and Synthetic Chemistry of Esculentin 1 Or4
Methodologies for Compound Isolation and Purification
The initial step in studying naturally occurring peptides like Esculentin-1-OR4 and its parent compounds, the esculentin-1 (B1576701) family, involves their extraction and purification from their native source, the skin secretions of frogs such as Pelophylax lessonae/ridibundus (formerly Rana esculenta). uniroma1.it The primary technique for this process is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). uniroma1.it This chromatographic method separates components of a mixture based on their hydrophobicity. The skin secretions are passed through a column containing a non-polar stationary phase, and a gradient of a polar mobile phase is used to elute the compounds. Peptides with higher hydrophobicity are retained longer in the column, allowing for their separation and isolation. Following RP-HPLC, the purity of the isolated peptide is typically assessed to be over 95%. mdpi.comnih.gov
Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization
Once isolated, a variety of sophisticated analytical techniques are employed to determine the precise structure of this compound and its analogues. These methods provide insights into the peptide's conformation, molecular mass, and secondary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For esculentin-derived peptides, NMR studies have revealed significant conformational flexibility. In aqueous solutions, these peptides, including fragments like Esc(1-21), typically exist in a random coil structure, as indicated by the absence of specific Nuclear Overhauser Effect (NOE) peaks. nih.gov
However, in membrane-mimicking environments, such as in the presence of lipopolysaccharide (LPS) micelles or trifluoroethanol (TFE), they adopt more defined structures. nih.govresearchgate.net For instance, Esc(1-21) folds into an amphipathic helical conformation in LPS micelles. nih.gov This helical structure is often crucial for its biological activity. Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) is a specific NMR technique used to study the conformation of a small molecule when it is bound to a larger one, like a peptide interacting with a micelle. nih.gov The chemical shift index is another NMR-based method that provides a rapid and simple way to assign protein secondary structures. acs.org
It has been noted that solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to study the structure and dynamics of membrane peptides, as they can facilitate the high concentrations needed for high-resolution 2D ¹H-¹H NMR spectra. researchgate.net
Mass Spectrometry for Molecular Mass and Sequence Verification
Mass spectrometry (MS) is indispensable for accurately determining the molecular mass of a peptide and verifying its amino acid sequence. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used. mdpi.comnih.govnih.gov These methods confirm the identity of the synthesized or isolated peptide. For example, the molecular mass of synthetic Esc(1-21) and its diastereomer, Esc(1-21)-1c, were verified by mass spectrometry to be 2185 Da. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the peptide and analyzing the resulting ions, which helps in sequencing. frontiersin.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and effective method for analyzing the secondary structure of peptides. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light. nih.gov The resulting spectrum provides information about the proportion of α-helices, β-sheets, and random coils in the peptide's structure. libretexts.org
For esculentin-derived peptides, CD spectra have shown that they are largely unstructured in aqueous solutions, characterized by a minimum around 200 nm. nih.govresearchgate.net However, in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or lipid vesicles, they exhibit a clear tendency to fold into an α-helical conformation. researchgate.net The degree of helicity often increases with the concentration of the membrane-mimicking solvent. researchgate.net
Table 1: Secondary Structure Characteristics of Esculentin (B142307) Peptides by CD Spectroscopy
| Environment | Observed Secondary Structure | Characteristic CD Signal |
|---|---|---|
| Water | Random Coil/Unstructured | Minimum around 200 nm nih.govresearchgate.net |
| TFE/Water Mixture | α-Helix | Negative bands at ~208 and ~222 nm researchgate.netlibretexts.org |
Chemical Synthesis and Derivatization Strategies for this compound
The chemical synthesis of peptides like this compound allows for the production of larger quantities for research and the creation of analogues with modified properties.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. csic.es In this process, the peptide is assembled sequentially while one end is attached to an insoluble solid support or resin. nih.gov The most common approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.govbeilstein-journals.org
The synthesis involves a series of repeating cycles:
Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed. bachem.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus. bachem.com
Washing: The resin is washed to remove excess reagents and byproducts. bachem.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.govnih.gov The crude peptide is then purified, most commonly by RP-HPLC. nih.govnih.gov This methodology has been successfully used to synthesize various esculentin fragments and their derivatives. mdpi.comnih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Esculentin-1 |
| Esc(1-21) |
| Esc(1-21)-1c |
| Trifluoroethanol (TFE) |
| Dimethyl sulfoxide (DMSO) |
| Lipopolysaccharide (LPS) |
| 9-fluorenylmethyloxycarbonyl (Fmoc) |
Chemical Modifications and Analog Generation
While specific research on the chemical modification of this compound is not extensively documented, the broader family of esculentin peptides, particularly derivatives of esculentin-1a (B1576700), has been the subject of numerous studies aimed at enhancing their therapeutic potential. These investigations provide a valuable framework for understanding how this compound could be similarly modified. The primary goals of these modifications include improving antimicrobial potency, broadening the spectrum of activity, increasing stability against proteolytic degradation, and modulating interactions with host cells.
Key strategies for generating analogs of esculentin peptides involve amino acid substitutions, truncations, and other covalent modifications. These alterations are often guided by the desire to optimize the peptide's amphipathic α-helical structure, which is crucial for its mechanism of action.
Amino Acid Substitutions
The substitution of specific amino acids in the peptide sequence is a common strategy to enhance its properties. These substitutions can involve natural or non-natural amino acids.
Substitution with α-aminoisobutyric acid (Aib): The non-natural amino acid Aib is a strong helix inducer. biorxiv.orgfrontiersin.org Its incorporation into esculentin peptide sequences aims to stabilize the α-helical conformation, which is often correlated with activity against Gram-positive bacteria. biorxiv.orgfrontiersin.org For example, in the esculentin-1a derivative, Esc(1-21), replacing three amino acids at positions 1, 10, and 18 with Aib resulted in an analog with a more stable helical structure. biorxiv.orgfrontiersin.org This modification led to a notable increase in activity against Gram-positive bacteria, particularly Staphylococcus species. biorxiv.org
Single Residue Substitution: Even a single amino acid change can have a profound impact on peptide function. In one study, the Glycine at position 8 of Esc(1-21) was replaced with Aib, Proline (Pro), or its enantiomer D-Proline (dPro). chemicalbook.comnih.gov The Gly⁸ → Aib⁸ substitution in the resulting analog, named peptide 2, conferred activity against Gram-positive strains like Staphylococcus aureus, including multidrug-resistant isolates, a feature lacking in the parent peptide. chemicalbook.comnih.gov This single modification was also found to improve the peptide's stability. nih.gov
Substitution with D-amino acids: To enhance stability against proteases, L-amino acids can be replaced with their D-enantiomers. An analog of Esc(1-21), named Esc(1-21)-1c, was synthesized by replacing Leu¹⁴ and Ser¹⁷ with their corresponding D-amino acids. frontiersin.org This modification was intended to reduce cytotoxicity and protect the peptide from proteolytic degradation. frontiersin.org Studies on other esculentin peptides, such as esculentin-2CHa(1-30), also explored D-amino acid substitutions at positions 7, 15, and 23 to confer resistance to plasma enzymes while preserving biological activity. bioscientifica.com
Truncation and Fragment Analogs
The full-length esculentin peptides are relatively long (e.g., this compound has 46 residues). Researchers have synthesized and tested shorter, truncated versions to identify the minimal sequence required for activity and to potentially reduce manufacturing costs and cytotoxicity.
N-terminal Fragments: Much of the research has focused on N-terminal fragments of esculentin-1a and -1b. The 18-amino acid fragment, Esc(1-18), and the 21-amino acid fragment, Esc(1-21), have been extensively studied. plos.orgnih.gov These fragments retain significant antimicrobial activity, particularly against Gram-negative bacteria. nih.gov Esc(1-21) generally shows greater potency than Esc(1-18), which is attributed to its higher net positive charge due to an additional lysine (B10760008) residue. nih.gov
Other Chemical Modifications
Fatty Acid Conjugation: Acylation, or the attachment of a fatty acid chain, is another strategy to modify esculentin peptides. For instance, an octanoic acid was attached to Lysine at position 15 of esculentin-2CHa(1-30). bioscientifica.com This lipid conjugation was shown to improve the peptide's stability in plasma. uniprot.org
The following tables summarize the key findings from studies on the modification of esculentin-1a derivatives, which can be extrapolated as potential strategies for modifying this compound.
Table 1: Analogs of Esc(1-21) via Amino Acid Substitution
| Parent Peptide | Analog Name | Modification | Key Research Findings | Reference(s) |
|---|---|---|---|---|
| Esc(1-21) | [Aib¹,¹⁰,¹⁸]-Esc(1-21) | Substitution of Gly¹, Lys¹⁰, and Gly¹⁸ with α-aminoisobutyric acid (Aib) | Increased α-helical stability; gained higher activity against Gram-positive bacteria. | biorxiv.orgfrontiersin.org |
| Esc(1-21) | Peptide 2 | Single substitution of Gly⁸ with Aib | Conferred activity against S. aureus (including MDR strains); improved biostability. | chemicalbook.comnih.gov |
Table 2: Other Modifications of Esculentin Peptides
| Parent Peptide | Analog Name | Modification Type | Modification Details | Key Research Findings | Reference(s) |
|---|---|---|---|---|---|
| Esculentin-2CHa(1-30) | [D-Arg⁷,D-Lys¹⁵,D-Lys²³]-esculentin-2CHa(1-30) | D-amino acid substitution | Arg⁷, Lys¹⁵, and Lys²³ replaced with their D-enantiomers | Conferred resistance to plasma enzyme degradation while preserving insulin-releasing activity. | bioscientifica.com |
| Esculentin-2CHa(1-30) | Lys¹⁵-octanoate-esculentin-2CHa(1-30) | Fatty Acid Conjugation | L-octanoate attached to Lys at position 15 | Conveyed resistance to plasma enzyme degradation. | bioscientifica.comuniprot.org |
These examples of chemical modification and analog generation highlight the versatility of the esculentin peptide scaffold. By applying these established strategies, it is plausible that novel analogs of this compound could be developed with fine-tuned properties for specific therapeutic applications.
Molecular and Cellular Mechanisms of Action of Esculentin 1 Or4
Interactions with Biological Membranes
The primary mode of action for Esculentin-1-OR4 and its analogues involves direct interaction with and disruption of biological membranes. plos.orgmdpi.comimrpress.com This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.
Membrane Permeabilization and Lysis Mechanisms
This compound induces membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. imrpress.comfrontiersin.org This process is rapid, with studies on related esculentin (B142307) peptides showing significant bactericidal effects within 15 to 30 minutes. frontiersin.orgnih.gov The primary mechanism is believed to be the formation of transient pores or membrane breakages. frontiersin.orgasm.org This membrane-perturbing activity is a key factor in its potent effect against various pathogens, including both planktonic and biofilm forms of Pseudomonas aeruginosa. plos.orgrcsb.org
The process begins with an initial electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell surface. frontiersin.org Following this initial binding, the peptide inserts into the lipid bilayer, causing destabilization and increased permeability. nih.govnih.gov Evidence for this permeabilization comes from assays using fluorescent dyes like Sytox Green, which can only enter cells with compromised membranes. nih.gov Increased fluorescence intensity upon peptide treatment directly correlates with membrane damage. nih.gov This disruption of the membrane's integrity leads to the leakage of cytosolic materials, a critical step in its bactericidal action. frontiersin.org
Different models have been proposed for how antimicrobial peptides (AMPs) create these membrane disruptions, including the barrel-stave, toroidal-pore, carpet, and aggregate models. mdpi.com While the precise model for this compound is still under investigation, the outcome is a loss of the membrane's barrier function. imrpress.comasm.org
Specificity of Interaction with Anionic vs. Zwitterionic Lipid Bilayers
A crucial aspect of the action of this compound and other AMPs is their selectivity for microbial membranes over those of mammalian cells. rcsb.orgfrontiersin.org This selectivity is largely attributed to the differences in lipid composition between these cell types. mdpi.com Microbial membranes are rich in anionic phospholipids, which carry a net negative charge. nih.govfrontiersin.org In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids, which are electrically neutral. rcsb.orgresearchgate.net
The positive charge of this compound facilitates a strong electrostatic interaction with the negatively charged anionic lipids of bacterial membranes. mdpi.comnih.gov This initial binding is a prerequisite for subsequent membrane disruption. frontiersin.org Studies comparing peptide interactions with model membranes have shown a clear preference for anionic lipid bilayers. rcsb.orgresearchgate.net For instance, research on related esculentin peptides demonstrated a much higher affinity and disruptive capability towards membranes mimicking the anionic character of microbial cells compared to those mimicking the zwitterionic nature of eukaryotic cells. rcsb.orgresearchgate.net This selective interaction minimizes damage to host cells, a desirable trait for any potential therapeutic agent. researchgate.net
Role of Amphipathicity and Net Charge in Membrane Disruption
The ability of this compound to disrupt membranes is intrinsically linked to two key physicochemical properties: its net positive charge and its amphipathic structure. imrpress.comfrontiersin.org Esculentin peptides typically adopt an amphipathic α-helical conformation in membrane-like environments. mdpi.comfrontiersin.org This structure positions hydrophobic amino acid residues on one side of the helix and hydrophilic (often positively charged) residues on the other. mdpi.com
The net positive charge, arising from basic amino acid residues like lysine (B10760008), is crucial for the initial electrostatic attraction to the negatively charged microbial membrane. mdpi.comasm.org A higher net positive charge generally correlates with stronger antimicrobial activity, particularly against Gram-negative bacteria. frontiersin.orgnih.gov For example, the analogue Esc(1-21) has a higher net positive charge (+6) than Esc(1-18) and exhibits greater potency. frontiersin.org
Once bound to the membrane surface, the amphipathic nature of the peptide drives its insertion into the lipid bilayer. asm.orgmdpi.com The hydrophobic face of the helix interacts favorably with the nonpolar acyl chains of the membrane lipids, while the hydrophilic face can remain associated with the polar head groups or form the interior of a pore. asm.org This insertion disrupts the ordered structure of the membrane, leading to the permeabilization and lysis described earlier. rcsb.orgvulcanchem.com The stability of this α-helical conformation is considered a critical parameter for membrane perturbation. frontiersin.org
Intracellular Target Engagement and Pathway Modulation
While membrane disruption is the primary mechanism of action, evidence suggests that this compound and related peptides may also have intracellular targets. mdpi.comimrpress.com Once the membrane is breached, the peptide can enter the cytoplasm and interfere with essential cellular processes. mdpi.com
Interactions with Nucleic Acids and Proteins
After crossing the cell membrane, AMPs can interact with intracellular macromolecules such as nucleic acids (DNA and RNA) and proteins. mdpi.comthermofisher.com The cationic nature of this compound would facilitate its binding to the negatively charged phosphate (B84403) backbone of DNA and RNA. thermofisher.comresearchgate.net This interaction can potentially interfere with replication, transcription, and translation processes, further contributing to cell death. mdpi.com Some studies have shown that esculentin homologues can hydrolyze genomic DNA. researchgate.net
Interactions with intracellular proteins are also a plausible secondary mechanism. mdpi.com For example, studies on a related peptide, Esc(1-21), showed it could modulate the synthesis of proteins involved in the cell membrane metabolism of Saccharomyces cerevisiae. researchgate.net Furthermore, some AMPs have been shown to impact the expression levels of outer membrane proteins in E. coli. mdpi.com
Modulation of Enzyme Systems and Metabolic Processes
By interacting with intracellular components, this compound has the potential to modulate various enzyme systems and metabolic pathways. imrpress.commdpi.com The regulation of enzyme activity is a fundamental cellular process, often controlled by the binding of effector molecules or by post-translational modifications. libretexts.orgnih.gov An invading peptide could disrupt these finely tuned regulatory networks.
For example, the AMP Esc(1-21) has been shown to cause the downregulation of enzymes in the lower glycolytic pathway in yeast. researchgate.net It may also affect the antioxidant enzyme system as a response to cellular stress. researchgate.net Furthermore, some AMPs are known to interact with alarmones like (p)ppGpp, which are key regulators of the stringent response in bacteria, a pathway crucial for survival under stress. nih.gov By interfering with such fundamental metabolic and stress response pathways, this compound could severely compromise the pathogen's ability to survive. ethz.chescholarship.org
Impact on Cellular Signaling Pathways (e.g., EGFR, STAT3, PI3K/AKT, HOG)
Esculentin-1 (B1576701) derived peptides can significantly influence intracellular signaling cascades in host cells, playing a crucial role in processes like cell migration and angiogenesis, which are vital for wound healing.
Epidermal Growth Factor Receptor (EGFR) and STAT3 Signaling:
Research demonstrates that Esc(1-21) promotes the migration of human keratinocytes (HaCaT cells) and bronchial epithelial cells through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govresearchgate.net The peptide-induced migration of HaCaT cells was significantly hindered when the EGFR's tyrosine kinase activity was blocked by an inhibitor, AG1478, confirming the receptor's essential role in this process. nih.gov This activation is stereospecific, as the all-L enantiomer of the peptide stimulates cell migration, while the all-D version does not, suggesting a specific interaction with a chiral target like the EGFR. nih.gov
The signaling cascade initiated by EGFR activation also involves the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govmdpi.com In Esc(1-21)-treated keratinocytes, a significant increase in the phosphorylation of STAT3 at tyrosine 705 was observed, comparable to the levels induced by the human cathelicidin (B612621) LL-37. nih.govfrontiersin.org This indicates that STAT3 phosphorylation is a key downstream event in the peptide-promoted cell migration pathway. nih.govfrontiersin.org In keratinocytes, the EGFR-activated cell migration is predominantly mediated by the STAT pathway, which plays an essential role in skin remodeling and wound repair. frontiersin.org
PI3K/AKT Signaling Pathway:
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is another critical target of esculentin-1 peptides. Studies have shown that Esculentin-1a(1-21)NH2 accelerates wound healing by promoting angiogenesis, a process heavily dependent on the PI3K/AKT pathway. nih.govasm.org In human umbilical vein endothelial cells (HUVECs), the peptide significantly enhanced cell proliferation and migration. nih.govnih.gov This pro-angiogenic activity was linked to the activation of the PI3K/AKT pathway, and the effects were diminished when a PI3K inhibitor (LY294002) was used. nih.govasm.orgnih.gov The activation of this pathway is a key mechanism in angiogenesis, tissue renewal, and wound closure. nih.gov
High-Osmolarity Glycerol (HOG) Pathway:
In the eukaryotic model organism Saccharomyces cerevisiae (yeast), Esculentin 1-21 has been shown to trigger a response involving the High-Osmolarity Glycerol (HOG) pathway. nih.govresearchgate.net This pathway is crucial for adapting to osmotic stress and maintaining the integrity of the cell wall. nih.govresearchgate.netfrontiersin.org The activation of the HOG pathway, a conserved signaling cascade, demonstrates that the peptide can induce a stress response in fungal cells, leading to metabolic and structural adaptations for survival. nih.govfrontiersin.org
Table 1: Impact of Esculentin-1 Derivatives on Cellular Signaling Pathways
| Signaling Pathway | Model System | Key Findings | References |
|---|---|---|---|
| EGFR | Human Keratinocytes (HaCaT), Bronchial Epithelial Cells | Peptide stimulates cell migration in an EGFR-dependent manner. | nih.govresearchgate.netmdpi.com |
| STAT3 | Human Keratinocytes (HaCaT) | Induces phosphorylation of STAT3, a downstream target of EGFR. | nih.govmdpi.comfrontiersin.org |
| PI3K/AKT | Human Umbilical Vein Endothelial Cells (HUVECs) | Promotes angiogenesis (cell proliferation and migration) via PI3K/AKT activation. | nih.govasm.orgnih.gov |
| HOG | Saccharomyces cerevisiae (Yeast) | Induces the HOG pathway, involved in osmotic stress and cell wall maintenance. | nih.govresearchgate.netfrontiersin.org |
Effects on Microbial Virulence Factors and Biofilm Architectures
Beyond their direct antimicrobial killing, Esculentin-1 peptides exhibit significant activity against bacterial virulence, particularly the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.
Disruption of Biofilm Formation and Maintenance
Esculentin-1 peptides, specifically Esc(1-21) and its diastereomer Esc(1-21)-1c, are potent inhibitors of biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.gov They are effective at concentrations below their minimum inhibitory concentration (sub-MIC), meaning they can prevent biofilms from forming without necessarily killing the planktonic (free-swimming) bacteria. researchgate.net These peptides not only prevent the initial stages of biofilm development but can also disrupt established, mature biofilms. nih.govnih.gov The mechanism of action on sessile cells involves perturbation of the cell membrane, leading to the leakage of cellular contents. nih.govmdpi.com
The antibiofilm activity has also been demonstrated against Escherichia coli O157:H7, where sub-inhibitory concentrations of Esc(1-21) and a shorter fragment, Esc(1-18), were shown to reduce biofilm formation. nih.govuniroma1.it Furthermore, these peptides have proven effective in disrupting P. aeruginosa biofilms on surfaces such as soft contact lenses, highlighting their potential for clinical applications. nih.gov
Table 2: Anti-Biofilm Activity of Esculentin-1 Derivatives
| Peptide | Target Organism | Key Findings | References |
|---|---|---|---|
| Esc(1-21) | Pseudomonas aeruginosa | Potent activity against both planktonic and sessile (biofilm) cells; disrupts mature biofilms. | nih.govnih.govresearchgate.net |
| Esc(1-21)-1c | Pseudomonas aeruginosa | Inhibits biofilm formation at sub-MIC levels; more effective than the parent peptide in some cases. | researchgate.netnih.gov |
| Esc(1-21) | Escherichia coli O157:H7 | Prevents biofilm formation at sub-inhibitory concentrations. | nih.govuniroma1.it |
| Esc(1-21) & Esc(1-21)-1c | P. aeruginosa on contact lenses | Disrupts bacterial biofilm formed on the lens surface. | nih.gov |
Modulation of Virulence Gene Expression
The antibiofilm effect of Esculentin-1 peptides is closely linked to their ability to alter the expression of genes critical for bacterial virulence and biofilm development. In P. aeruginosa, the diastereomer Esc(1-21)-1c was found to downregulate the expression of genes associated with biofilm formation, an effect potentially mediated by its interaction with the bacterial signaling nucleotide ppGpp. researchgate.netnih.gov This peptide also decreases the expression of genes encoding for virulence factors like the elastase LasB (lasB). frontiersin.org
In contrast, when treating E. coli O157:H7, Esc(1-21) and Esc(1-18) were observed to upregulate the expression of several genes, including those involved in the stress response and biofilm dispersal. nih.govuniroma1.it Notably, the peptides induced higher expression of the flhC and flhD genes, which are master regulators of flagellar synthesis, and nirB, which is associated with biofilm dispersion. mdpi.comnih.gov
Impact on Bacterial Motility and Adhesion Mechanisms
Bacterial motility is a key factor in the initial stages of biofilm formation, allowing bacteria to move across surfaces and form microcolonies. Esculentin-1 derivatives have been shown to effectively inhibit multiple forms of P. aeruginosa motility. At sub-inhibitory concentrations, Esc(1-21)-1c significantly hampered swimming, swarming, and twitching motilities, all of which are crucial for surface colonization and biofilm architecture. frontiersin.orgresearchgate.net The inhibition of twitching motility is particularly important as it is essential for the cell-to-cell interactions required for microcolony formation. researchgate.net
For E. coli O157:H7, the mechanism appears different. The peptides induce an upregulation of the flagellar system genes. nih.gov It is speculated that the resulting continuous flagellar movement paradoxically inhibits stable adhesion to surfaces, thereby preventing the development of a mature biofilm. mdpi.comnih.gov Bacterial attachment to host tissues often relies on surface appendages like flagella and pili, making the modulation of motility a potent anti-virulence strategy. asm.org
Structure Activity Relationship Sar Studies of Esculentin 1 Or4 and Its Derivatives
Influence of Primary Sequence Modifications on Biological Activity
The primary amino acid sequence is the fundamental determinant of the peptide's function. Changes to this sequence, from single substitutions to truncations, have profound effects on its antimicrobial and cytotoxic profiles.
Strategic substitution of amino acids is a key tool for optimizing peptide function. The introduction of non-standard or isomeric amino acids can enhance stability, alter secondary structure, and modulate biological activity.
D-amino acid Substitution : The replacement of L-amino acids with their D-enantiomers is a common strategy to increase resistance to proteolytic degradation by enzymes that typically recognize only L-isomers. mdpi.comresearchgate.net A diastereomer of Esc(1-21), named Esc(1-21)-1c, was created by substituting L-Leu¹⁴ and L-Ser¹⁷ with their D-amino acid counterparts. frontiersin.org This modification was designed to reduce the α-helix content, as D-amino acids are known "α-helix breakers". frontiersin.org The resulting peptide, Esc(1-21)-1c, exhibited greater stability in serum and reduced cytotoxicity toward mammalian cells compared to the all-L-amino acid parent peptide. researchgate.net While it retained potent bactericidal activity against P. aeruginosa, it was weaker than the parent Esc(1-21), suggesting that a stable helical structure is linked to maximum potency but also to higher cytotoxicity. rcsb.org
α-aminoisobutyric acid (Aib) Substitution : Aib, a non-proteinogenic amino acid, is known to stabilize helical structures. nih.gov In one study, three residues in Esc(1-21) were replaced with Aib at positions 1, 10, and 18. The design aimed to prevent degradation by aminopeptidases (Aib at position 1) and to stabilize the α-helix structure (Aib at positions 10 and 18). frontiersin.org This Aib-containing analogue showed increased activity against Gram-positive bacteria and yeasts compared to the parent peptide, but also higher cytotoxicity. nih.gov A more strategic, single substitution of Gly⁸ with Aib was later investigated. nih.govacs.org This single modification was sufficient to expand the peptide's activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus, without increasing cytotoxicity to mammalian cells. nih.govacs.org The [Aib⁸]-Esc(1-21) analogue also demonstrated improved biostability and higher activity against bacterial biofilms. nih.govacs.org
Proline (Pro) and D-Proline (dPro) Substitution : To further probe the structural importance of position 8, Gly⁸ was also replaced with Proline, a known helix kink-inducer, and its enantiomer, D-Proline, which can significantly disrupt helical structures. acs.org The resulting analogues, [Pro⁸]-Esc(1-21) and [dPro⁸]-Esc(1-21), were found to be largely inactive, highlighting the specific structural requirements at this position for maintaining broad-spectrum antimicrobial efficacy. acs.org
Table 1: Antimicrobial Activity (MIC, μM) of Esc(1-21) and its Gly⁸-Substituted Analogues
Data sourced from Loffredo et al., ACS Infectious Diseases, 2024. acs.org
The native Esculentin-1a (B1576700) peptide is composed of 46 amino acids and contains a C-terminal ring formed by a disulfide bridge. nih.gov However, studies have shown that the N-terminal region is primarily responsible for its antimicrobial action. pensoft.net This led to the synthesis and study of truncated fragments.
Esc(1-18) is a shorter fragment corresponding to the first 18 amino acids of esculentin-1b (B1576697), amidated at the C-terminus. frontiersin.org It displays comparable antimicrobial activity to the full-length peptide but has lower hemolytic capacity. frontiersin.org A longer version, Esc(1-21), was later synthesized. frontiersin.org This peptide consists of the first 20 residues of esculentin-1a, has an Ile at position 11 (instead of Leu in Esc(1-18)), and includes three additional C-terminal residues (Leu-Lys-Gly) followed by an amide group. frontiersin.orgresearchgate.net These changes give Esc(1-21) a higher net positive charge (+6) compared to Esc(1-18) (+5), which is thought to enhance its electrostatic interaction with negatively charged microbial membranes. frontiersin.orgresearchgate.net Consequently, Esc(1-21) exhibits greater antimicrobial potency, especially against Gram-negative bacteria, than Esc(1-18). nih.govnih.gov For instance, against E. coli O157:H7, Esc(1-21) showed a minimal inhibitory concentration (MIC) of 4 µM, whereas Esc(1-18) required 32 µM. nih.gov
Table 2: Antimicrobial Activity (MIC, μM) of Truncated Esculentin (B142307) Derivatives against E. coli
Data sourced from Scotti et al., Antibiotics, 2022. nih.gov
C-terminal amidation is a common post-translational modification found in many antimicrobial peptides, including those from frog skin. frontiersin.orgmdpi.com This modification removes the negative charge of the C-terminal carboxylate group, which can be crucial for activity. biorxiv.org While the effect can be variable depending on the peptide, for many AMPs, amidation is essential for full biological function. core.ac.uklsbu.ac.uk It can help maintain a stable α-helical structure and an optimal angle for penetrating lipid membranes. biorxiv.orgbiorxiv.org The carboxylated C-terminus, by contrast, may increase hydrogen bonding with lipid head groups, keeping the peptide at the water-lipid interface rather than allowing it to penetrate the bilayer. biorxiv.org Both Esc(1-21) and Esc(1-18) are synthesized with an amidated C-terminus, a feature considered important for their mechanism of action. frontiersin.orgnih.gov
Truncation and Extension Studies
Correlation between Secondary/Tertiary Structure and Functional Efficacy
Esculentin-1a derivatives belong to the class of α-helical antimicrobial peptides. While they are often unstructured in aqueous solution, they adopt an amphipathic α-helical conformation in membrane-mimicking environments, which is critical for their function. nih.govacs.org This amphipathic structure, with distinct hydrophobic and hydrophilic faces, allows the peptide to interact with and disrupt the lipid bilayer of microbial membranes.
The degree of helicity is strongly correlated with biological activity. Circular dichroism studies confirmed that Esc(1-21) adopts an α-helical structure in environments like sodium dodecyl sulfate (B86663) (SDS) and trifluoroethanol (TFE). nih.gov SOPMA analysis predicts that Esc(1-21) is composed of approximately 47.6% α-helix. jst.go.jp The enhanced activity of the [Aib⁸]-Esc(1-21) analogue against S. aureus is attributed to its increased and more stable helical content. nih.govacs.org Structural analysis revealed that while the parent peptide forms a straight α-helix, the Aib⁸ substitution induces a distorted or bent helix. acs.orgacs.org This specific kinked structure, combined with higher helicity (59.1% for the analogue vs. 51.1% for the parent peptide in model membranes), is believed to be responsible for its improved efficacy against Gram-positive bacteria. acs.org
Conversely, reducing helicity can decrease cytotoxicity. The introduction of D-amino acids in Esc(1-21)-1c disrupts the helical structure, which correlates with its lower toxicity to mammalian cells. frontiersin.orgrcsb.org This demonstrates a delicate balance: a stable helix is needed for potent antimicrobial action, but excessive or overly stable helicity can lead to a loss of selectivity and increased damage to host cells.
Rational Design Principles for Optimized Esculentin-1-OR4 Analogues
SAR studies provide a foundation for the rational design of new peptide analogues with improved therapeutic properties. researchgate.net The goal is to enhance antimicrobial potency and spectrum while minimizing toxicity and improving stability. vulcanchem.com For Esculentin-1a derivatives, several key design principles have emerged:
Optimize Charge and Length : Truncation to the core active domain (e.g., residues 1-21) and modulation of net positive charge can enhance interaction with bacterial membranes and improve potency, as seen in the comparison of Esc(1-21) to Esc(1-18). frontiersin.orgnih.gov
Modulate Helicity : The α-helical content is a critical parameter. It can be strategically increased using helix-stabilizing residues like Aib to broaden the activity spectrum, particularly against Gram-positive pathogens. nih.govacs.org However, this must be balanced to avoid increasing cytotoxicity.
Introduce Structural Perturbations : Specific substitutions, such as Gly⁸→Aib⁸, can induce unique structural motifs like a bent helix, which may be key to overcoming the defenses of certain bacterial species. acs.orgacs.org
Enhance Proteolytic Stability : Incorporating non-natural amino acids, such as D-isomers, is an effective strategy to increase the peptide's half-life in biological environments, a crucial step for in vivo applications. frontiersin.orgresearchgate.net This often involves a trade-off with antimicrobial potency, requiring careful selection of the substitution site. frontiersin.orgresearchgate.net
By applying these principles, researchers can fine-tune the physicochemical properties of Esculentin-1a-derived peptides, aiming to create optimized analogues that are potent, selective, and stable, making them promising candidates for development as new anti-infective agents. nih.govvulcanchem.com
Biological Activities of Esculentin 1 Or4 in in Vitro and Ex Vivo Models
Antimicrobial Spectrum and Potency
Esculentin-1-OR4 and its analogues exhibit a broad spectrum of antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria, as well as certain fungal species. vulcanchem.com The primary mechanism of action for these peptides involves the disruption of microbial cell membranes. vulcanchem.com
Activity against Gram-Positive Bacterial Strains
While some esculentin (B142307) derivatives have shown limited efficacy against Gram-positive bacteria, strategic modifications have led to enhanced activity. vulcanchem.comnih.gov For instance, the parent peptide Esc(1-21) initially displayed poor activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of ≥100 μM. nih.govacs.org However, a single amino acid substitution (Gly8 → Aib8) in a peptide analogue resulted in a significant increase in potency, with a MIC of 12.5 μM against S. aureus ATCC 25923 and a range of 6.25 to 12.5 μM against multidrug-resistant clinical isolates. nih.govacs.org This analogue also demonstrated activity against S. epidermidis. nih.govacs.org Another derivative, Esc(1-18), has been reported to be active against Streptococcus agalactiae and Corynebacterium jeikeium. vulcanchem.com
Bacillus cereus, a Gram-positive bacterium responsible for foodborne illnesses, has also been a target of antimicrobial research, though specific data on its susceptibility to this compound is not extensively documented. scispace.comucc.ieacs.orgnih.govplos.orgnih.govnih.gov
Table 1: Antimicrobial Activity of Esculentin Derivatives against Gram-Positive Bacteria
| Compound/Analogue | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| Esc(1-21) | Staphylococcus aureus | ≥100 | nih.govacs.org |
| Esc(1-21) with Gly8→Aib8 | Staphylococcus aureus ATCC 25923 | 12.5 | nih.govacs.org |
| Esc(1-21) with Gly8→Aib8 | Multidrug-resistant S. aureus | 6.25 - 12.5 | nih.govacs.org |
| Esc(1-18) | Streptococcus agalactiae | Not Specified | vulcanchem.com |
| Esc(1-18) | Corynebacterium jeikeium | Not Specified | vulcanchem.com |
Activity against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)
This compound and its derivatives have shown significant bactericidal effects against various Gram-negative bacteria, including clinically important pathogens like Pseudomonas aeruginosa and Escherichia coli. vulcanchem.com The efficacy against P. aeruginosa is particularly noteworthy due to its intrinsic resistance to many conventional antibiotics. vulcanchem.com
The derivative Esc(1-21) has demonstrated potent activity against P. aeruginosa, with MIC values of 3.2 μM and 4 μM reported in different studies. frontiersin.orgnih.gov It also showed strong inhibitory effects on E. coli strains, with MICs of 2 μM for the K12 strain and 4 μM for the O157:H7 EDL933 strain. nih.gov Another study reported an even lower MIC of 0.65 μM for Esc(1-21) against E. coli. frontiersin.org The related peptide, Esc(1-18), exhibited MICs of 16 μM and 32 μM against E. coli K12 and O157:H7, respectively. nih.gov A hybrid peptide, BKR1, based on Esculentin-1a (B1576700) and melittin, showed an MIC of 25 µM against both P. aeruginosa and E. coli. pensoft.net
Table 2: Antimicrobial Activity of Esculentin Derivatives against Gram-Negative Bacteria
| Compound/Analogue | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | Active | vulcanchem.com |
| Esc(1-21) | Pseudomonas aeruginosa | 3.2 | frontiersin.org |
| Esc(1-21) | Pseudomonas aeruginosa ATCC 15692 | 4 | nih.gov |
| Esc(1-21) | Escherichia coli K12 | 2 | nih.gov |
| Esc(1-21) | Escherichia coli O157:H7 EDL933 | 4 | nih.gov |
| Esc(1-21) | Escherichia coli | 0.65 | frontiersin.org |
| Esc(1-18) | Escherichia coli K12 | 16 | nih.gov |
| Esc(1-18) | Escherichia coli O157:H7 EDL933 | 32 | nih.gov |
| BKR1 | Pseudomonas aeruginosa ATCC 27853 | 25 | pensoft.net |
| BKR1 | Escherichia coli ATCC 25992 | 25 | pensoft.net |
Antifungal Activity (e.g., Candida albicans, Saccharomyces cerevisiae)
Table 3: Antifungal Activity of Esculentin Derivatives
| Compound/Analogue | Fungal Strain | MIC (μM) | Reference |
|---|---|---|---|
| Esc(1-18) | Candida albicans | 4 | nih.gov |
| Esculentin-1a | Candida albicans | Not Specified | vulcanchem.com |
| Esculentin-1a | Saccharomyces cerevisiae | Not Specified | frontiersin.org |
Investigation of Microbial Resistance Development
A significant advantage of antimicrobial peptides like this compound is the potentially low likelihood of microorganisms developing resistance. frontiersin.org The rapid, membrane-disrupting mechanism of action makes it more difficult for bacteria to evolve resistance compared to conventional antibiotics that often have specific intracellular targets. frontiersin.org Furthermore, some esculentin derivatives have been shown to synergize with conventional antibiotics, which could help to overcome existing resistance mechanisms and potentially slow the emergence of new ones. frontiersin.org For example, Esc(1-21)-1c, a diastereomer of Esc(1-21), was found to act synergistically with aztreonam (B1666516) against P. aeruginosa. frontiersin.org It also showed a synergistic effect with tetracycline (B611298), erythromycin, and chloramphenicol (B1208) by down-regulating the MexAB-OprM efflux pump in P. aeruginosa. frontiersin.org
Anti-Biofilm Efficacy
Bacterial biofilms are notoriously difficult to eradicate and contribute to chronic infections. This compound and its analogues have demonstrated promising activity in preventing the formation of these resilient communities.
Inhibition of Biofilm Formation
Multiple studies have highlighted the ability of esculentin derivatives to inhibit biofilm formation at sub-inhibitory concentrations. Both Esc(1-21) and Esc(1-18) were found to prevent biofilm formation by E. coli O157:H7. nih.gov Similarly, Esc(1-21) and its diastereomer, Esc(1-21)-1c, have been shown to inhibit biofilm formation by P. aeruginosa. researchgate.netnih.gov The mechanism behind this anti-biofilm activity is multifaceted and includes hampering bacterial motility and reducing the expression of virulence genes. frontiersin.org For instance, the diastereomer Esc(1-21)-1c was found to downregulate the expression of genes associated with biofilm formation. researchgate.netnih.gov An analogue of Esc(1-21) with a Gly8 → Aib8 substitution demonstrated superior anti-biofilm activity against both reference and clinical isolates of S. aureus, reducing biofilm viability by over 90% at a concentration of 25 μM. nih.govacs.org
Table 4: Anti-Biofilm Activity of Esculentin Derivatives
| Compound/Analogue | Bacterial Strain | Effect | Reference |
|---|---|---|---|
| Esc(1-21) | Escherichia coli O157:H7 | Inhibition of biofilm formation | nih.gov |
| Esc(1-18) | Escherichia coli O157:H7 | Inhibition of biofilm formation | nih.gov |
| Esc(1-21) | Pseudomonas aeruginosa | Inhibition of biofilm formation | researchgate.netnih.gov |
| Esc(1-21)-1c | Pseudomonas aeruginosa | Inhibition of biofilm formation | frontiersin.orgresearchgate.netnih.gov |
| Esc(1-21) with Gly8→Aib8 | Staphylococcus aureus | >90% reduction in biofilm viability at 25 μM | nih.govacs.org |
Disruption of Established Biofilms
This compound and its derivatives have demonstrated notable efficacy in disrupting pre-formed bacterial biofilms, a critical aspect of their potential as antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to conventional antibiotics and host immune responses.
Research has shown that esculentin-derived peptides can effectively dismantle the structure of established biofilms of various pathogenic bacteria. For instance, a 21-residue derivative of esculentin-1a, Esc(1-21), has been shown to rapidly act against both the planktonic (free-living) and biofilm forms of Pseudomonas aeruginosa. researchgate.net This peptide can cause significant reductions in biofilm viability. Studies on Esc(1-21) indicated it could reduce biofilm viability by approximately 90% at a concentration of 100 μM against Staphylococcus aureus. acs.org An analog, created by substituting Glycine at position 8 with α-aminoisobutyric acid, demonstrated even greater antibiofilm activity, reducing biofilm viability by over 90% at a much lower concentration of 25 μM. acs.org
The mechanism of biofilm disruption is multifaceted. It involves the peptide's ability to penetrate the EPS matrix and kill the embedded bacteria. frontiersin.org Some esculentin derivatives, such as Esc(1-21)-1c, which contains D-amino acids to increase stability, have shown enhanced activity against the sessile (biofilm) form of P. aeruginosa. researchgate.netnih.gov This particular analog inhibits biofilm formation by downregulating the fleN gene, which is involved in controlling the number of flagella and thus bacterial motility. frontiersin.org Furthermore, the disruption of the biofilm can be visually confirmed through microscopy techniques, which show a sparser and thinner biofilm structure after treatment with esculentin peptides. frontiersin.org
The ability of these peptides to disrupt established biofilms is a significant advantage over many traditional antibiotics that are often ineffective against these resilient bacterial communities. nih.govmdpi.com
Modulation of Mammalian Cellular Processes (In Vitro)
Effects on Cell Migration and Proliferation (e.g., keratinocytes, human umbilical vein endothelial cells)
Beyond its antimicrobial functions, this compound and its analogs have been found to actively modulate the behavior of mammalian cells, particularly in processes crucial for wound healing, such as cell migration and proliferation.
Studies on immortalized human keratinocytes (HaCaT cells) have revealed that esculentin-1a(1-21)NH₂, a derivative of the frog-skin antimicrobial peptide, significantly stimulates cell migration. plos.org This pro-migratory effect was observed over a wide range of concentrations (0.025–4 μM) and was found to be more potent than that of the human cathelicidin (B612621) LL-37, a well-known wound-healing promoter. plos.orgplos.org The mechanism appears to be primarily through the stimulation of migration rather than proliferation. plos.org This effect is dependent on the activation of the Epidermal Growth Factor Receptor (EGFR). scilit.comnih.gov
In the context of angiogenesis (the formation of new blood vessels), a critical process in wound repair, esculentin-1a(1-21)NH₂ has been shown to significantly promote the migration and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). jst.go.jpnih.gov The peptide was found to increase the S-phase ratio of HUVECs, with the peak effect on proliferation observed at a concentration of 6.25 µg/mL. jst.go.jp This pro-angiogenic activity is mediated through the activation of the PI3K/AKT signaling pathway. jst.go.jpnih.gov Conversely, other studies focusing on the anti-cancer potential of a related compound, esculetin (B1671247), have shown it to inhibit VEGF-induced proliferation and migration of HUVECs. researchgate.net This suggests that the specific context and the exact molecular structure of the compound are critical determinants of its effect on endothelial cells.
The ability of esculentin-derived peptides to promote the migration of keratinocytes and endothelial cells highlights their potential role in accelerating the re-epithelialization and vascularization stages of wound healing. jst.go.jp
Cellular Cytotoxicity Profiles in Specific Mammalian Cell Lines (e.g., bronchial epithelial cells, HaCaT, HUVECs)
The potential therapeutic application of any antimicrobial peptide is contingent on its selective toxicity towards microbial cells while exhibiting minimal harm to host mammalian cells. This compound and its analogs have been evaluated for their cytotoxicity across various mammalian cell lines.
In general, esculentin-derived peptides display a favorable safety profile at their antimicrobial concentrations. For instance, Esc(1-21) and its diastereomer, Esc(1-21)-1c, were found to be non-toxic to human bronchial epithelial cells (both wild-type and those with the cystic fibrosis ΔF508 mutation) at concentrations up to 64 μM during short-term exposure (2 hours). nih.govunisi.it However, prolonged exposure (24 hours) to the wild-type peptide, Esc(1-21), resulted in a 20-25% reduction in the viability of these cells at concentrations of 32 μM and 64 μM. nih.gov
Similarly, when tested on human immortalized keratinocytes (HaCaT cells), the all-L form of Esc(1-21) showed limited toxicity, causing about a 20% reduction in cell viability at 32 μM and 64 μM after 24 hours. plos.orgplos.org Studies on Esc(1-18) also demonstrated low cytotoxicity against HaCaT cells, human alveolar epithelial A549 cells, and murine RAW 264.7 macrophages after 24 hours of exposure in the concentration range of 2–64 µM. nih.govmdpi.com
Regarding Human Umbilical Vein Endothelial Cells (HUVECs), esculentin-1a(1-21)NH₂ did not negatively affect cell proliferation at concentrations up to 100 µg/mL, indicating good biocompatibility. jst.go.jpjst.go.jp Other studies on related coumarins like esculetin also reported a lack of cell toxicity in HUVECs under specific experimental conditions. researchgate.net The low hemolytic activity of these peptides further supports their safety, with one study showing only about a 10% release of hemoglobin at a high concentration of 64 μM. nih.govmdpi.com It is noteworthy that modifications, such as the incorporation of D-amino acids, can reduce the cytotoxicity of the parent peptide towards mammalian cells. researchgate.net
Table 1: Cytotoxicity of Esculentin Derivatives in Mammalian Cell Lines
| Cell Line | Peptide/Compound | Concentration | Exposure Time | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Bronchial Epithelial Cells (wt-CFBE & ΔF508-CFBE) | Esc(1-21) | Up to 64 μM | 2 hours | Non-toxic | nih.gov |
| Bronchial Epithelial Cells (wt-CFBE & ΔF508-CFBE) | Esc(1-21) | 32-64 μM | 24 hours | ~20-25% reduction in viability | nih.gov |
| HaCaT (Keratinocytes) | all-L Esc(1-21) | 32-64 μM | 24 hours | ~20% reduction in viability | plos.org |
| HaCaT (Keratinocytes) | Esc(1-18) | 2-64 µM | 24 hours | Low toxicity | nih.gov |
| A549 (Alveolar Epithelial) | Esc(1-18) | 2-64 µM | 24 hours | Low toxicity | nih.gov |
| HUVECs (Endothelial Cells) | Esc-1a(1-21)NH₂ | Up to 100 µg/mL | 24 hours | No effect on proliferation | jst.go.jp |
| HUVECs (Endothelial Cells) | Esculetin | Not Specified | Not Specified | No cell toxicity | researchgate.net |
Synergistic and Adjuvant Effects with Conventional Antimicrobial Agents
A promising strategy to combat the rise of antibiotic resistance is the use of antimicrobial peptides as adjuvants to enhance the efficacy of conventional antibiotics. This compound and its analogs have shown significant potential in this regard, demonstrating synergistic or additive effects when combined with traditional antimicrobial drugs.
The combination of an antimicrobial peptide with an antibiotic can lead to a more potent therapeutic effect at lower doses of each agent, potentially reducing dose-dependent toxicity and slowing the development of resistance. nih.gov The mechanism often involves the peptide permeabilizing the bacterial membrane, thereby facilitating the entry of the antibiotic to its intracellular target. acs.org
A derivative of esculentin-1a, Esc(1-21)-1c, was found to act synergistically with several antibiotics against P. aeruginosa. nih.gov Checkerboard assays revealed a synergistic effect with erythromycin, chloramphenicol, and tetracycline, an additive effect with ceftazidime, and an indifferent effect with tobramycin. nih.gov Proteomic analysis suggested that the peptide enhances antibiotic susceptibility by downregulating the expression of proteins belonging to the MexAB-OprM efflux pump, a key mechanism of antibiotic resistance in P. aeruginosa that actively expels drugs from the bacterial cell. nih.gov
This synergistic activity is not limited to a single bacterial species. Studies with other peptides have shown that combinations can be effective against multidrug-resistant Staphylococcus epidermidis. nih.gov The ability of esculentin-derived peptides to act as adjuvants opens up new avenues for combination therapies to treat infections caused by highly resistant pathogens. pensoft.net
**Table 2: Synergistic Activity of Esc(1-21)-1c with Conventional Antibiotics against *P. aeruginosa***
| Antibiotic | Combined Effect | Proposed Mechanism | Reference(s) |
|---|---|---|---|
| Tetracycline | Synergistic | Downregulation of MexAB-OprM efflux pump | nih.gov |
| Erythromycin | Synergistic | Downregulation of MexAB-OprM efflux pump | nih.gov |
| Chloramphenicol | Synergistic | Downregulation of MexAB-OprM efflux pump | nih.gov |
| Ceftazidime | Additive | Not specified | nih.gov |
| Tobramycin | Indifferent | Not specified | nih.gov |
Computational and in Silico Approaches in Esculentin 1 Or4 Research
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an antimicrobial peptide (AMP), and its biological target at an atomic level. atlasofscience.org In the context of Esculentin-1-OR4 and its parent compounds, these methods have been crucial for elucidating how the peptides bind to and disrupt bacterial membranes, a key aspect of their antimicrobial function. atlasofscience.org
Research Findings:
Studies have focused on the interaction between esculentin-derived peptides, particularly Esculentin-1a(1-21)NH₂ (Esc(1-21)), and lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net Molecular docking simulations help predict the most likely binding pose of the peptide on the LPS molecule, while MD simulations reveal the dynamic behavior of this complex over time. atlasofscience.orgnih.gov
Upon binding to LPS micelles, Esc(1-21) transitions from a random coil structure in an aqueous solution to a defined amphipathic α-helical conformation. nih.gov This structural change is critical for its function, allowing the peptide's hydrophobic residues to insert into the lipid part of the bacterial membrane and its cationic (positively charged) residues to interact with the negatively charged phosphate (B84403) groups of LPS. nih.govresearchgate.net
Isothermal titration calorimetry (ITC) experiments, which complement computational models, have quantified the binding affinity. The interaction between Esc(1-21) and P. aeruginosa LPS is an exothermic process with a dissociation constant (K_d_) of approximately 4 μM. nih.govresearchgate.net In contrast, a diastereomer containing D-amino acids, Esc(1-21)-1c, exhibited a binding affinity that was nearly eight times weaker, highlighting the stereospecificity of the interaction. nih.govresearchgate.net Saturation-transfer difference (STD) NMR analysis, supported by docking, has identified the specific amino acid residues of the peptide that are responsible for binding to LPS micelles. nih.gov MD simulations further show that these interactions can lead to the destabilization and permeation of the bacterial membrane. frontiersin.org
| Peptide | Target | Key Computational Findings | Binding Affinity (K_d_) |
|---|---|---|---|
| Esculentin-1a(1-21)NH₂ | P. aeruginosa Lipopolysaccharide (LPS) | Adopts an amphipathic α-helical conformation upon binding. Hydrophobic and electrostatic interactions are critical. nih.gov | ~4 µM nih.govresearchgate.net |
| Esc(1-21)-1c (Diastereomer) | P. aeruginosa Lipopolysaccharide (LPS) | Maintains a helical structure only at the N-terminus; C-terminus remains flexible. nih.gov | ~32 µM (8-fold weaker than Esc(1-21)) nih.govresearchgate.net |
| Esculetin (B1671247) | Prolactin (PRL) and Prolactin Receptor (PRLR) | Docking predicts stable binding conformations with binding energies of -6.07 kcal/mol and -5.30 kcal/mol, respectively. nih.gov | Not Applicable |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. mdpi.comnih.gov For antimicrobial peptides, QSAR models are developed to predict antimicrobial potency based on descriptors derived from the peptide sequence, such as hydrophobicity, net charge, and amino acid composition. ikprress.org These models serve as valuable tools for optimizing peptide sequences to enhance efficacy and reduce toxicity. nih.govrsc.org
Research Findings:
While specific QSAR models exclusively for this compound are not widely published, the principles of QSAR have been extensively applied to AMPs, providing a framework for its study. nih.gov A typical QSAR study involves building a mathematical model using techniques like multiple linear regression (MLR) or partial least squares (PLS). ikprress.org For instance, QSAR models for mastoparan (B549812) analogs, another class of AMPs, successfully predicted antibacterial activity using descriptors based solely on the amino acid sequence. nih.gov Such models can guide the site-directed substitution of amino acids to improve the therapeutic index—maximizing antimicrobial activity while minimizing hemolytic (toxic) effects. rsc.org The ultimate goal is to create models that can accurately predict the biological activity of newly designed peptides before they are synthesized, saving significant time and resources. nih.govikprress.org
| QSAR Modeling Step | Description | Commonly Used Parameters/Methods |
|---|---|---|
| Dataset Preparation | A set of peptides with known antimicrobial activity (e.g., MIC values) is collected. | Training set, calibration set, and test set. nih.gov |
| Descriptor Calculation | Numerical values (descriptors) representing the physicochemical and structural properties of each peptide are calculated. | Hydrophobicity, net charge, molecular weight, amino acid composition, topological indices. ikprress.org |
| Model Development | A mathematical equation relating the descriptors to the biological activity is generated. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Algorithms (GA). ikprress.org |
| Model Validation | The predictive power and robustness of the model are assessed using internal and external validation techniques. | Cross-validation (Leave-one-out), r², s (standard deviation). nih.gov |
De Novo Peptide Design and Virtual Screening
De novo (from scratch) design and virtual screening are computational strategies used to discover novel peptides with desired properties. frontiersin.orgfrontiersin.org De novo design involves creating entirely new peptide sequences, often guided by the structural and functional properties of known AMPs like esculentins. frontiersin.org Virtual screening involves computationally testing large libraries of peptides against a biological target to identify potential hits. frontiersin.orgnih.gov
Research Findings:
The development of Esculentin-1a (B1576700) derivatives is a prime example of rational peptide design. Shorter fragments of the full-length peptide, such as Esc(1-21) and Esc(1-18), were synthesized to retain antimicrobial activity while potentially reducing toxicity or production costs. mdpi.com Further design strategies have included:
Hybrid Peptides: A novel hybrid peptide, BKR1, was designed based on the amino acid sequences of Esculentin-1a and melittin, showing significant bactericidal activity. frontiersin.org
D-Amino Acid Substitution: Incorporating D-amino acids, such as in Esc(1-21)-1c, has been shown to increase peptide stability against enzymatic degradation and reduce cytotoxicity to mammalian cells. researchgate.net
Nanoparticle Conjugation: Conjugating Esc(1-21) to gold nanoparticles enhanced its activity against P. aeruginosa by approximately 15-fold and increased its resistance to proteolytic digestion. mdpi.commdpi.com
Virtual screening of peptide libraries, though a broader field, can be applied to find novel esculentin-like molecules. nih.gov This process allows for the rapid evaluation of thousands of potential sequences to select the most promising candidates for synthesis and experimental validation. frontiersin.orgcreative-biolabs.com
| Peptide | Design Strategy | Activity against E. coli (MIC, µM) | Activity against P. aeruginosa (MIC, µM) |
|---|---|---|---|
| Esc(1-18) | Truncation of Esculentin-1b (B1576697) | 16 (K12 strain) / 32 (O157:H7 strain) researchgate.net | Data not specified |
| Esc(1-21) | Truncation of Esculentin-1a | 2 (K12 strain) / 4 (O157:H7 strain) researchgate.net | 2-8 researchgate.net |
| BKR1 | Hybrid of Esculentin-1a and Melittin | 25-30 (Resistant strain) frontiersin.org | 25 (Resistant strain) frontiersin.org |
| Esc(1-21)-1c | D-amino acid substitution in Esc(1-21) | Data not specified | 1-16 researchgate.net |
Bioinformatic Analysis of Sequence Homology and Evolutionary Conservation
Bioinformatic analysis of sequence homology and evolutionary conservation helps identify functionally and structurally important regions within a peptide family. researchgate.net By comparing the amino acid sequences of related peptides from different species, researchers can pinpoint conserved residues that are likely crucial for biological activity. nih.gov
Research Findings:
The esculentin (B142307) family of peptides is found across various frog species, showing patterns of evolutionary conservation and divergence. researchgate.netcore.ac.uk The full-length Esculentin-1 (B1576701) peptides are characterized by a highly conserved C-terminal loop formed by a disulfide bridge, which is a defining feature of the family. mdpi.comresearchgate.net However, the N-terminal region of the sequence shows more variability between different esculentin and ranatuerin peptides. core.ac.uknih.gov
| Peptide Name | Organism | Amino Acid Sequence |
|---|---|---|
| Esculentin-1a (fragment 1-21) | Pelophylax lessonae | GIFSKLAGKKIKNLLISGLKG |
| Esculentin-1b (fragment 1-21) | Pelophylax saharicus | GIFSKLAGKKLKNLLISGLKN |
| Ranatuerin-2CSa (fragment 1-21) | Rana cascadae | GILSSFKGVAKGVAKDLAGKL |
| Ranatuerin-2 (Bullfrog) | Lithobates catesbeianus | GFLDTLKGVAKGVAGKLIKDI |
Note: The alignment highlights the single amino acid difference (K vs K at position 11 is identical, but the source peptides differ here) between Esculentin-1a and -1b fragments and shows the divergence in the related Ranatuerin family. mdpi.com
Advanced Research Methodologies and Techniques
Fluorescence Spectroscopy for Membrane Interaction Studies
Fluorescence spectroscopy is a powerful tool for investigating the interactions between peptides and lipid membranes in real-time. This technique relies on fluorescent probes that change their spectral properties upon membrane perturbation or binding events.
One common assay uses Sytox Green, a fluorescent dye that cannot cross the intact membranes of living cells. nih.govnih.gov When a membrane-active peptide like an Esculentin-1a (B1576700) derivative disrupts the membrane, Sytox Green enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence emission. nih.govacs.org The kinetics of this fluorescence increase provides a direct measure of membrane permeabilization. nih.gov Studies on Esc(1-21) and its analogs have shown a rapid, dose-dependent increase in Sytox Green fluorescence when applied to various bacterial strains, indicating swift membrane disruption is a key part of its antimicrobial mechanism. nih.govnih.gov For instance, against S. aureus and S. epidermidis, an active Esc(1-21) analog induced maximum fluorescence within the first few minutes of application. nih.gov
Other fluorescent probes, such as Laurdan, are used to assess changes in membrane fluidity. These probes distribute within the lipid bilayer, and their emission spectra are sensitive to the phase state of the lipids. By measuring shifts in Laurdan's fluorescence, researchers can determine if a peptide disorders the lipid packing, which is indicative of membrane interaction. nih.govacs.org Additionally, fluorescently labeling the peptide itself, for example with rhodamine, allows for direct monitoring of its binding to lipid vesicles or cells. nih.gov
Table 1: Fluorescence Spectroscopy Findings for Esculentin-1a Derivatives
| Technique/Probe | Model System | Key Finding | Reference(s) |
|---|---|---|---|
| Sytox Green Assay | E. coli | Esc(1-21) induced a more rapid and marked dose-dependent membrane perturbation compared to its shorter isoform, Esc(1-18). | nih.gov |
| Sytox Green Assay | S. aureus, S. epidermidis | An active analog of Esc(1-21) caused a fast, dose-dependent membrane permeabilization within minutes. | nih.govacs.org |
| Rhodamine-labeled Peptide | Bronchial Cells (wt-CFBE, ΔF508-CFBE) | Used to visualize peptide uptake and intracellular distribution. | nih.gov |
| Laurdan Fluorescence | Large Unilamellar Vesicles (LUVs) | Used to evaluate membrane fluidity changes upon peptide treatment. | nih.govacs.org |
Confocal Microscopy for Cellular Localization and Effects
Confocal microscopy provides high-resolution optical images from a small depth of field, enabling the three-dimensional reconstruction of biological samples and the precise localization of fluorescent probes within cells. ptglab.comevidentscientific.com This technique is invaluable for determining where antimicrobial peptides accumulate after entering a cell.
In studies involving Esculentin-1a derivatives, researchers have used peptides chemically linked to a fluorescent dye like rhodamine. nih.gov By treating human bronchial epithelial cells with rhodamine-labeled Esc(1-21) (rho-Esc(1-21)) and imaging them with a confocal laser-scanning microscope, the peptide's subcellular location can be tracked over time. nih.gov
These studies revealed that after 30 minutes of incubation, rho-Esc(1-21) was found inside the cells, localizing predominantly in the perinuclear region. nih.gov This distribution pattern was stable, remaining apparent even after 24 hours. nih.gov Importantly, the fluorescence did not show a vesicular pattern, which strongly suggests that the peptide's entry into the cell is not mediated by endocytosis. Instead, it supports a mechanism of self-translocation, likely through direct, localized destabilization of the cell membrane. nih.gov Control experiments using rhodamine dye alone showed no cellular uptake, confirming that the peptide is responsible for carrying the dye into the cell. nih.gov
Flow Cytometry for Cell Cycle and Apoptosis Analysis (In Vitro)
Flow cytometry is a technique used to count and analyze the size, shape, and properties of individual cells within a heterogeneous population. bu.eduspringernature.com It is widely applied to study the effects of bioactive compounds on the cell cycle and to quantify apoptosis (programmed cell death). nih.gov
For cell cycle analysis, cells are typically treated with a compound of interest, then fixed and stained with a fluorescent dye like propidium (B1200493) iodide (PI) that binds stoichiometrically to DNA. springernature.com The fluorescence intensity of each cell is proportional to its DNA content, allowing the distinction between cells in the G1 (diploid DNA content), S (DNA synthesis), and G2/M (tetraploid DNA content) phases of the cell cycle. springernature.com Apoptotic cells can often be identified as a "sub-G1" peak due to DNA fragmentation. bu.edu
In the context of esculentin (B142307) peptides, flow cytometry has been used to assess the effect of Esc-1a(1–21)NH2 on the cell cycle of Human Umbilical Vein Endothelial Cells (HUVECs). jst.go.jp In one study, HUVECs were incubated with the peptide for 24 hours, stained, and analyzed. The results demonstrated that the peptide influenced the cell cycle distribution, providing quantitative data on its pro-angiogenic and wound-healing properties. jst.go.jp
Table 2: Representative Flow Cytometry Analysis of Cell Cycle Phases
| Cell Cycle Phase | Description | Detection Method |
|---|---|---|
| Sub-G1 | Apoptotic cells with fractional DNA content. | Low PI fluorescence, below G1 peak. |
| G0/G1 | Resting/Growth phase 1 (Diploid; 2N DNA). | Single peak of PI fluorescence. |
| S Phase | DNA synthesis phase. | Broad distribution of PI fluorescence between G1 and G2/M peaks. |
| G2/M Phase | Growth phase 2/Mitosis (Tetraploid; 4N DNA). | Peak with approximately twice the fluorescence intensity of the G1 peak. |
Gene Expression Profiling (Transcriptomics) and Proteomics for Pathway Analysis
Transcriptomics and proteomics are powerful 'omics' technologies that provide a global view of gene expression (at the mRNA level) and protein content, respectively. wikipedia.orgresearchgate.net These approaches are used to understand the complex cellular responses to a bioactive compound by identifying entire pathways that are activated or suppressed. core.ac.ukarvojournals.org
Transcriptional analysis of E. coli O157:H7 treated with Esc(1-21) revealed the upregulation of several genes involved in stress response and the regulation of biofilm formation and dispersal. nih.gov This indicates that beyond direct membrane damage, the peptide triggers specific genetic stress responses within the bacteria.
A more integrated study was conducted on the yeast Saccharomyces cerevisiae exposed to a sub-lethal concentration of Esc(1-21). core.ac.uk Using a combination of 2-DE (two-dimensional gel electrophoresis) with mass spectrometry for proteomics and microarray analysis for transcriptomics, researchers found that the peptide did not cause cell death but slowed growth by altering the expression of numerous genes and proteins. core.ac.uk These changes pointed to a significant rerouting of cellular metabolism, particularly affecting cell membrane biogenesis and bioenergetics. core.ac.uk This holistic approach provides a detailed molecular signature of the peptide's effect, demonstrating that its mechanism involves the modulation of specific cellular functions. core.ac.uk
Table 3: Summary of Proteomic and Transcriptomic Findings for Esc(1-21)
| Organism | Methodology | Key Pathways/Genes Affected | Reference(s) |
|---|---|---|---|
| ***E. coli* O157:H7** | Real-Time PCR (Transcriptomics) | Upregulation of genes involved in biofilm formation/dispersal and stress response. | nih.gov |
| S. cerevisiae | 2-DE with Mass Spectrometry (Proteomics) & Microarrays (Transcriptomics) | Modulation of proteins and genes involved in cell membrane metabolism and cellular bioenergetics. | core.ac.uk |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. cytivalifesciences.combioradiations.com The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing another molecule (the analyte) over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram. bio-rad.com
The sensorgram plots the binding response over time, showing an association phase when the analyte is injected and a dissociation phase when the injection is replaced with buffer. bio-rad.com By fitting these curves to kinetic models, key parameters can be determined:
Association rate constant (kₐ): The rate at which the analyte binds to the immobilized ligand.
Dissociation rate constant (kₑ): The rate at which the complex breaks apart.
Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ/kₐ. A lower Kₑ indicates a stronger interaction. nih.gov
While specific SPR data for Esculentin-1-OR4 binding is not detailed in the provided context, this technique would be the gold standard for quantifying its binding to specific molecular targets. For example, SPR could be used to measure the binding of the peptide to different lipid compositions in model membranes, to specific cell surface receptors, or to intracellular targets like DNA, providing precise, quantitative data on the affinity and stability of these interactions. nih.govnih.gov
Future Research Directions and Translational Perspectives for Esculentin 1 Or4
Development of Novel Delivery Systems (e.g., Nanoparticle Conjugation)
A significant hurdle for the clinical application of many antimicrobial peptides (AMPs) is their susceptibility to degradation and potential toxicity at high concentrations. eurekaselect.com To overcome these limitations, researchers are exploring novel delivery systems. One promising approach is the conjugation of Esculentin-1a (B1576700) derivatives to nanoparticles. researchgate.net
Gold nanoparticles (AuNPs) have emerged as a particularly attractive option due to their stability, biocompatibility, and the ability to enhance the antimicrobial activity of conjugated peptides. nih.gov For instance, a conjugate of an Esculentin-1a derivative, Esc(1-21), with AuNPs via a polyethylene (B3416737) glycol (PEG) linker, termed AuNPs@Esc(1-21), demonstrated a nearly 15-fold increase in activity against Pseudomonas aeruginosa compared to the free peptide, without showing toxicity to human cells. mdpi.comresearchgate.net This enhanced activity is attributed to the nanoparticle protecting the peptide from proteolytic degradation and increasing its local concentration at the target site. nih.govmdpi.com
Another avenue of exploration involves polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA). Encapsulating Esculentin-1a derived peptides within PLGA nanoparticles has been shown to improve their efficacy in inhibiting bacterial growth, particularly in the context of lung infections where the nanoparticles can be coated to reduce adhesion to mucus. mdpi.commdpi.com
| Delivery System | Peptide Derivative | Key Findings | Reference(s) |
| Gold Nanoparticles (AuNPs) | Esc(1-21) | ~15-fold increase in anti-pseudomonal activity; No toxicity to human cells; Increased stability. | mdpi.comresearchgate.net |
| PLGA Nanoparticles | Esc(1-21) and Esc(1-21)-1c | Improved inhibition of P. aeruginosa growth; Enhanced antibacterial activity in a murine lung infection model. | mdpi.commdpi.com |
Strategies for Enhancing Biostability and Potency
Beyond nanoparticle conjugation, direct modification of the peptide's structure is a key strategy to enhance its stability and potency. A common challenge with natural peptides is their susceptibility to degradation by proteases. researchgate.net
One successful approach has been the strategic substitution of amino acids. Replacing specific amino acids with non-natural ones, such as α-aminoisobutyric acid (Aib) or D-amino acids, has been shown to improve biostability. For example, substituting Glycine at position 8 with Aib in Esc(1-21) not only increased its resistance to proteolytic degradation but also broadened its activity spectrum to include Gram-positive bacteria like Staphylococcus aureus, including multidrug-resistant strains. nih.govacs.org This single substitution led to a higher α-helical content and a bent structure, which are thought to contribute to its improved biological activity. nih.govacs.org
The incorporation of D-amino acids to create a diastereomer, Esc(1-21)-1c, also conferred greater resistance to proteolytic degradation and reduced cytotoxicity against eukaryotic cells. mdpi.comnih.gov This modification did not compromise its antimicrobial efficacy, particularly against P. aeruginosa biofilms. mdpi.com
| Modification Strategy | Peptide Analogue | Enhancement | Mechanism | Reference(s) |
| Amino Acid Substitution | Esc(1-21) with Gly8→Aib8 | Increased biostability, broadened activity spectrum against Gram-positive bacteria. | Higher α-helical content, bent helical structure. | nih.govacs.org |
| D-amino Acid Incorporation | Esc(1-21)-1c | Greater resistance to proteolytic degradation, reduced cytotoxicity. | Altered three-dimensional structure. | mdpi.comnih.gov |
Exploration of Immunomodulatory Properties (In Vitro, Non-Clinical Context)
In addition to their direct antimicrobial effects, many AMPs, including derivatives of Esculentin-1a, possess immunomodulatory properties. nih.govnih.gov These peptides can influence the host's immune response, a crucial aspect for clearing infections and promoting tissue repair. nih.govnih.gov
In vitro studies have shown that Esculentin-1a(1-21) can modulate the inflammatory response. For example, it has been observed to inhibit the release of the pro-inflammatory cytokine IL-6 from macrophages that were stimulated by P. aeruginosa lipopolysaccharide (LPS). nih.gov This LPS-neutralizing activity suggests a potential role in mitigating the excessive inflammation often associated with severe bacterial infections. nih.gov
Furthermore, Esculentin-1a derivatives have been shown to stimulate the differentiation of immune cells and enhance the production of certain chemokines in non-clinical models, which can help in recruiting immune cells to the site of infection. nih.gov The peptide can also influence signaling pathways within host cells; for instance, Esculentin (B142307) 1a (1–21) was found to enhance the phosphorylation of STAT3 in human keratinocytes, a pathway involved in wound healing processes. nih.gov
Mechanistic Insights into Resistance Avoidance
A significant advantage of AMPs over conventional antibiotics is their potential to circumvent the development of bacterial resistance. mdpi.com The primary mechanism of action for many AMPs involves direct interaction with and disruption of the bacterial membrane, a fundamental component that is less prone to mutational changes compared to specific protein targets of traditional antibiotics. mdpi.comexplorationpub.com
Bacteria have evolved various mechanisms to resist AMPs, such as altering their surface charge or employing efflux pumps to expel the peptides. nih.gov However, the rapid, membrane-disrupting action of peptides like Esculentin-1a derivatives makes it difficult for bacteria to develop effective resistance. mdpi.com
Interestingly, some Esculentin derivatives may also counteract existing resistance mechanisms. For example, the diastereomer Esc(1-21)-1c has been shown to synergize with conventional antibiotics like tetracycline (B611298) against P. aeruginosa. nih.gov Mechanistic studies revealed that this peptide can down-regulate the expression of the MexAB-OprM efflux pump, a key system used by P. aeruginosa to expel antibiotics. nih.gov By inhibiting this pump, the peptide increases the intracellular concentration of the antibiotic, making the bacteria more susceptible. nih.gov This suggests a dual role for the peptide: as a direct antimicrobial and as an adjuvant to overcome antibiotic resistance.
Potential in Specific Therapeutic Modalities (Conceptual, Pre-Clinical Focus)
The unique properties of Esculentin-1-OR4 and its parent compounds are paving the way for their exploration in various therapeutic areas, with a strong focus on pre-clinical and cellular-level research.
Regenerative Medicine Applications (Cellular Level)
The ability of Esculentin-1a derivatives to modulate host cell behavior opens up possibilities in regenerative medicine. jst.go.jpjst.go.jp Research has demonstrated that Esculentin-1a(1-21)NH2 can promote wound healing in animal models. jst.go.jpjst.go.jp At a cellular level, this is achieved by stimulating angiogenesis, the formation of new blood vessels. jst.go.jp The peptide was found to promote the migration and proliferation of human umbilical vein vascular endothelial cells (HUVECs) by activating the PI3K/AKT signaling pathway. jst.go.jp
Furthermore, Esculentin-1a derivatives have been shown to stimulate the migration of bronchial epithelial cells. asm.org This is particularly relevant for conditions like cystic fibrosis, where lung tissue is damaged by chronic infections. The ability to both kill bacteria and promote the re-epithelialization of injured tissue makes these peptides multifunctional candidates for regenerative therapies. asm.org The application of stem cell-derived components like exosomes is also a growing field in regenerative medicine, aiming to harness the reparative properties of stem cells for tissue regeneration. mdpi.comtaylorfrancis.com
Antimicrobial Agent Development (Pre-Clinical Stage)
The primary and most extensively studied application of this compound is in the development of new antimicrobial agents to combat multidrug-resistant bacteria. mdpi.commdpi.com Pre-clinical studies have established the potent activity of Esculentin-1a derivatives against a broad spectrum of pathogens, most notably the opportunistic Gram-negative bacterium P. aeruginosa. eurekaselect.comnih.gov
Research has focused on characterizing the antimicrobial activity in various contexts, including against both planktonic (free-floating) and biofilm-forming bacteria. mdpi.com The diastereomer Esc(1-21)-1c, for instance, has shown potent activity against P. aeruginosa biofilms, which are notoriously difficult to eradicate with conventional antibiotics. nih.gov
The development pipeline for these peptides involves rigorous pre-clinical evaluation, including determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), assessing their mechanism of action, and evaluating their efficacy in animal models of infection. mdpi.com The promising results from these pre-clinical stages are a critical step towards potential clinical applications. frontiersin.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structure-function relationship of Esculentin-1-OR4?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) under varying pH conditions. Pair this with site-directed mutagenesis to identify critical residues for antimicrobial activity. NMR or X-ray crystallography can resolve 3D structural details. Validate functional impacts via minimum inhibitory concentration (MIC) assays against model Gram-negative bacteria (e.g., E. coli) .
Q. What are the optimal in vitro conditions for assessing this compound's bioactivity?
- Methodological Answer : Standardize assays at physiological pH (7.4) and 37°C using broth microdilution or agar diffusion. Include controls for solvent effects (e.g., peptide dissolved in PBS vs. DMSO). Test against reference strains (e.g., ATCC strains) and clinical isolates to ensure reproducibility. Document bacterial growth phase (log vs. stationary) and peptide stability via mass spectrometry .
Q. How can researchers ensure reproducibility in measuring this compound’s hemolytic activity?
- Methodological Answer : Use freshly isolated human red blood cells (RBCs) or standardized RBC aliquots. Pre-incubate peptides at varying concentrations (e.g., 1–100 µM) for 1 hour at 37°C. Quantify hemolysis via spectrophotometric measurement of hemoglobin release at 540 nm. Include positive (Triton X-100) and negative (PBS) controls. Report results as % hemolysis relative to total lysis .
Advanced Research Questions
Q. How can researchers address discrepancies in reported antimicrobial efficacy of this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variables affecting efficacy (e.g., bacterial strain variability, peptide purity, assay conditions). Replicate conflicting studies under controlled conditions, standardizing inoculum size and growth media. Apply statistical tests (e.g., ANOVA with post-hoc analysis) to quantify variability. Use meta-analysis to reconcile differences .
Q. What strategies are effective in elucidating the mechanism of action of this compound against Gram-negative bacteria?
- Methodological Answer :
Membrane interaction assays : Use liposome leakage assays with bacterial-mimetic membranes (e.g., POPE/POPG) to quantify disruption via calcein release.
Genetic approaches : Employ bacterial mutants lacking key outer membrane proteins (e.g., OmpF) to assess peptide entry pathways.
Imaging : Utilize confocal microscopy with fluorescently labeled peptides to visualize localization.
Cross-reference findings with proteomic or transcriptomic data to identify cellular targets .
Q. How should researchers design experiments to evaluate synergistic effects between this compound and conventional antibiotics?
- Methodological Answer : Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs). Test combinations with β-lactams or polymyxins at sub-MIC concentrations. Validate synergy via time-kill curves and post-antibiotic effect (PAE) measurements. Assess cytotoxicity of combinations to rule off-target effects .
Data Analysis & Contradiction Resolution
Q. How can contradictory findings on this compound’s cytotoxicity be systematically analyzed?
- Methodological Answer : Compare cell lines (e.g., HEK293 vs. HeLa) and exposure times used in conflicting studies. Perform dose-response curves with standardized viability assays (MTT or resazurin). Use RNA-seq to identify apoptosis-related pathways. Report cytotoxicity thresholds (IC50) relative to therapeutic indices (IC50/MIC) .
Q. What statistical approaches are recommended for interpreting variability in this compound’s salt sensitivity?
- Methodological Answer : Apply multivariate regression to model activity loss against ionic strength (e.g., NaCl or Mg²⁺ concentrations). Use principal component analysis (PCA) to cluster studies by environmental factors. Validate findings with isothermal titration calorimetry (ITC) to quantify peptide-lipid binding affinity under high salt .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
